

# An In-Depth Technical Guide to 1-[(4-iodophenyl)methyl]-4-methylpiperidine

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## Compound of Interest

**Compound Name:** 1-(4-*iodobenzyl*)4-  
methylpiperidine

**Cat. No.:** B8535297

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IUPAC Name: 1-[(4-iodophenyl)methyl]-4-methylpiperidine

Disclaimer: Direct experimental data for 1-[(4-iodophenyl)methyl]-4-methylpiperidine is limited in publicly available literature. This guide provides a comprehensive overview based on the known properties and reactions of closely related analogs, including 1-(4-*iodobenzyl*)piperidine and 1-Benzyl-4-methylpiperidine. The information presented herein serves as a predictive framework for researchers, scientists, and drug development professionals.

## Chemical and Physical Properties

The chemical properties of 1-[(4-iodophenyl)methyl]-4-methylpiperidine can be inferred from its structural analogs. The introduction of a methyl group on the piperidine ring and an iodine atom on the benzyl group will influence its physicochemical parameters.

| Property                       | 1-(4-Iodobenzyl)piperidine[1]      | 1-Benzyl-4-methylpiperidine[2]    | Predicted: 1-[(4-iodophenyl)methyl]-4-methylpiperidine |
|--------------------------------|------------------------------------|-----------------------------------|--|
| Molecular Formula              | C <sub>12</sub> H <sub>16</sub> IN | C <sub>13</sub> H <sub>19</sub> N | C <sub>13</sub> H <sub>18</sub> IN                     |
| Molecular Weight               | 301.17 g/mol                       | 189.30 g/mol                      | ~315.19 g/mol  |
| IUPAC Name                     | 1-[(4-iodophenyl)methyl]piperidine | 1-benzyl-4-methylpiperidine       | 1-[(4-iodophenyl)methyl]-4-methylpiperidine            |
| CAS Number                     | 651022-26-3                        | 14446-71-0                        | Not available  |
| Topological Polar Surface Area | 3.2 Å <sup>2</sup>                 | 3.2 Å <sup>2</sup>                | ~3.2 Å <sup>2</sup>                                    |
| Rotatable Bond Count           | 2                                  | 2                                 | 2  |

## Synthesis Protocols

The synthesis of 1-[(4-iodophenyl)methyl]-4-methylpiperidine can be achieved through standard organic chemistry reactions. A common and effective method is the reductive amination of a ketone or aldehyde. Below are detailed experimental protocols for the synthesis of a key precursor and a representative N-benzylation reaction.

### Synthesis of 1-Benzyl-4-piperidone (Precursor)

This protocol describes the synthesis of 1-benzyl-4-piperidone, a common starting material for N-benzylpiperidine derivatives.

Reaction: 4-piperidone hydrochloride + Benzyl bromide → 1-Benzyl-4-piperidone

Materials:

- 4-piperidone monohydrate hydrochloride
- Anhydrous potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- Dry N,N-dimethylformamide (DMF)

- Benzyl bromide
- Ethyl acetate
- Brine solution
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

**Procedure:**

- A mixture of 4-piperidone monohydrate hydrochloride (14.56 mmol) and anhydrous potassium carbonate (50.64 mmol) in dry DMF (25 mL) is stirred for 30 minutes at room temperature.[3]
- Benzyl bromide (16.82 mmol) is added dropwise to the reaction mixture.[3]
- The reaction mixture is heated at 65 °C for 14 hours.[3]
- After cooling to room temperature, the mixture is filtered and quenched with ice water (25 mL).[3]
- The resulting mixture is extracted with ethyl acetate (2 x 20 mL).[3]
- The combined organic layers are washed with water (2 x 15 mL) followed by brine (20 mL). [3]
- The organic phase is dried over anhydrous sodium sulfate and evaporated to yield the crude product.[3]
- The crude product can be purified by crystallization.[3]

## General N-Benzylation of Piperidines

This protocol outlines a general procedure for the N-alkylation of a piperidine with a benzyl halide, which can be adapted for the synthesis of the target compound from 4-methylpiperidine and 1-(bromomethyl)-4-iodobenzene.

Reaction: 4-methylpiperidine + 1-(bromomethyl)-4-iodobenzene → 1-[(4-iodophenyl)methyl]-4-methylpiperidine

Materials:

- 4-methylpiperidine
- 1-(bromomethyl)-4-iodobenzene
- Anhydrous potassium carbonate ( $K_2CO_3$ ) or another suitable base
- Anhydrous N,N-dimethylformamide (DMF) or another suitable polar aprotic solvent
- Ethyl acetate or other suitable extraction solvent
- Saturated sodium bicarbonate solution
- Brine solution
- Anhydrous magnesium sulfate ( $MgSO_4$ ) or sodium sulfate ( $Na_2SO_4$ )

Procedure:

- To a solution of 4-methylpiperidine in anhydrous DMF, add anhydrous potassium carbonate.
- Stir the mixture at room temperature for a short period to ensure a homogenous suspension.
- Add 1-(bromomethyl)-4-iodobenzene to the reaction mixture.
- Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature and pour it into water.
- Extract the aqueous layer with ethyl acetate.
- Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

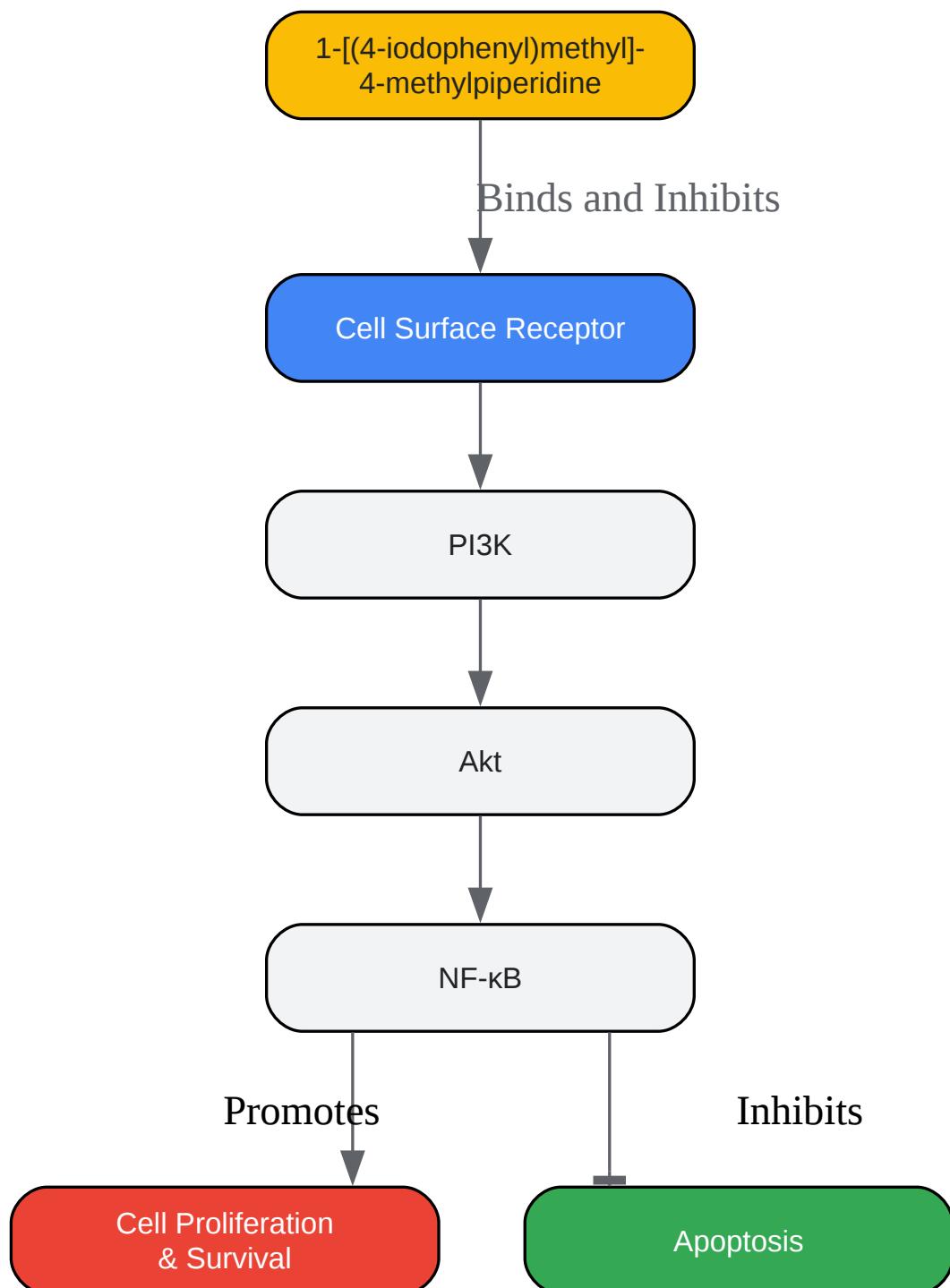
## Potential Biological Activity and Signaling Pathways

While specific biological data for 1-[(4-iodophenyl)methyl]-4-methylpiperidine is not available, the piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.<sup>[4]</sup> Derivatives of piperidine have shown a wide range of biological activities, including anticancer, anti-inflammatory, antioxidant, and CNS-related effects.<sup>[5][6][7]</sup>

The introduction of an iodobenzyl group could confer specific interactions with biological targets. For instance, halogenated compounds are known to engage in halogen bonding, which can be a significant factor in ligand-protein interactions.

## Hypothetical Signaling Pathway Involvement in Cancer

Piperidine derivatives have been shown to modulate key signaling pathways implicated in cancer progression, such as the PI3K/Akt and NF-κB pathways.<sup>[8][9]</sup> The following diagram illustrates a hypothetical mechanism by which a substituted piperidine derivative might exert its anticancer effects.

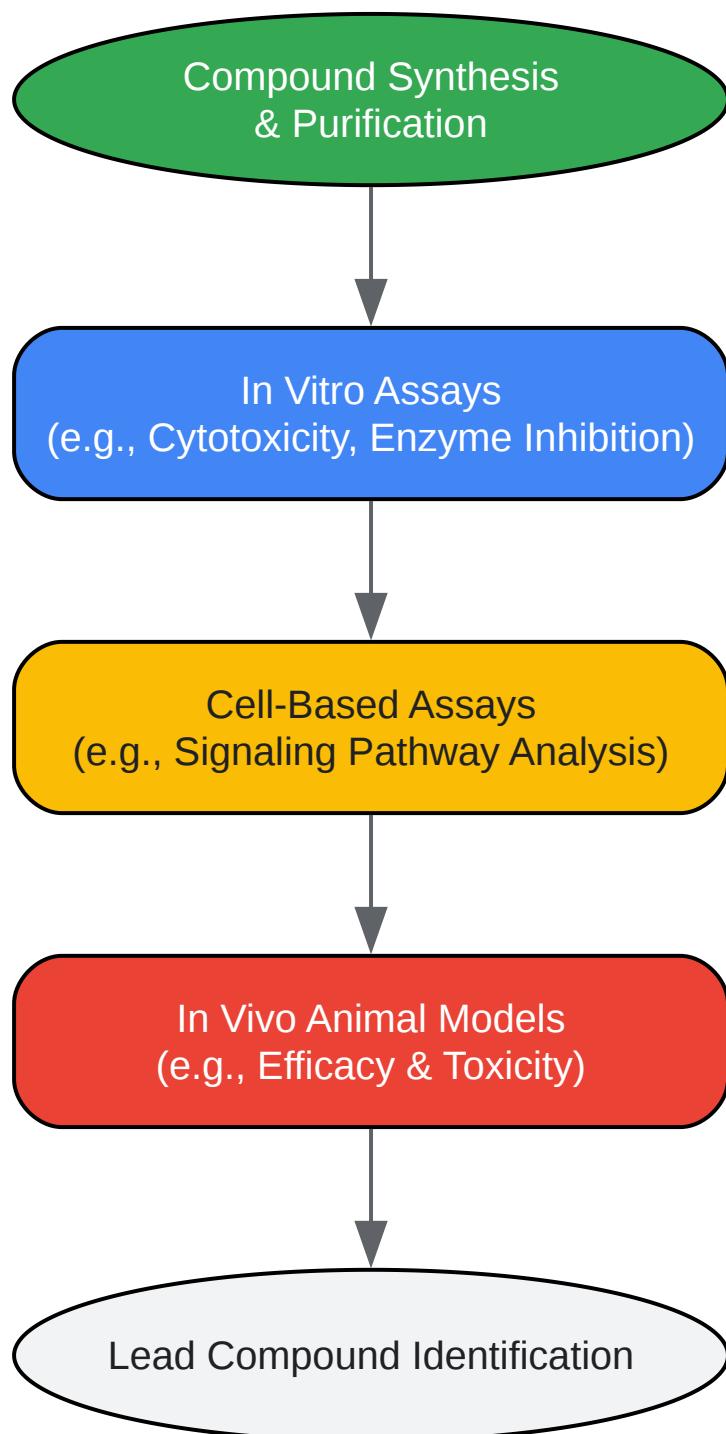


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Caption: Hypothetical inhibition of a pro-survival signaling pathway.

## Experimental Workflow for Biological Evaluation

To assess the potential therapeutic applications of 1-[(4-iodophenyl)methyl]-4-methylpiperidine, a structured experimental workflow is essential. The following diagram outlines a typical screening process for a novel compound.



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Caption: Standard workflow for preclinical drug discovery.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to 1-[(4-iodophenyl)methyl]-4-methylpiperidine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8535297#iupac-name-for-1-4-iodobenzyl-4-methylpiperidine>

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